N-Methyl-1-(1H-pyrazol-3-yl)cyclopropanamine
Description
N-Methyl-1-(1H-pyrazol-3-yl)cyclopropanamine is a cyclopropane-containing compound featuring a pyrazole moiety linked to a methylamine group. Its molecular formula is C₇H₁₁N₃, with a molecular weight of 210.11 (as the dihydrochloride salt) . Synthesis routes for analogous compounds (e.g., N-cyclopropylpyrazole derivatives) involve transition-metal-catalyzed cross-coupling reactions, as exemplified by copper(I)-mediated amination of iodopyrazoles with cyclopropanamine .
Properties
Molecular Formula |
C7H11N3 |
|---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
N-methyl-1-(1H-pyrazol-5-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C7H11N3/c1-8-7(3-4-7)6-2-5-9-10-6/h2,5,8H,3-4H2,1H3,(H,9,10) |
InChI Key |
AEYLQSWLMAOUNV-UHFFFAOYSA-N |
Canonical SMILES |
CNC1(CC1)C2=CC=NN2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-(1H-pyrazol-3-yl)cyclopropanamine typically involves the reaction of a pyrazole derivative with a cyclopropane precursor. One common method is the alkylation of 1H-pyrazole-3-amine with a cyclopropyl methyl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, and an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1-(1H-pyrazol-3-yl)cyclopropanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced forms of the compound.
Substitution: this compound can participate in nucleophilic substitution reactions, where the cyclopropane ring or the pyrazole moiety can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides, and other electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of substituted pyrazole derivatives.
Scientific Research Applications
N-Methyl-1-(1H-pyrazol-3-yl)cyclopropanamine is a heterocyclic compound featuring a pyrazole ring linked to a cyclopropanamine structure via a methylene bridge. It has a molecular formula of and a molecular weight of 137.18 g/mol. This compound is of interest in medicinal chemistry due to its unique structural features that contribute to its chemical and biological properties.
Scientific Research Applications
This compound serves as a building block for synthesizing more complex molecules in chemistry. It is also investigated for its potential biological activities in biology. Research indicates that this compound exhibits notable biological activities, including potential antimicrobial and antifungal properties. Its mechanism of action involves interaction with specific molecular targets, such as enzymes and receptors, which may modulate their activity and lead to various biological effects, including inhibition of enzyme activity and modulation of receptor functions. Studies on this compound have focused on its interactions with various biological targets, where the pyrazole ring facilitates binding to enzymes and receptors, influencing their activity. This is crucial for understanding its potential therapeutic applications, particularly in drug design where modulation of biological pathways is desired.
Applications in Drug Discovery
The compound is used in the synthesis of pyrimidine derivatives, which are being explored as therapeutic targets for cancer treatment . Specifically, N-methyl-1 H-pyrazole substitution on C-6 of pyrimidine has been investigated . Substituting the methyl group on the pyrazole ring with other alkyl groups has improved activity . Replacing the N-methyl pyrazole with N,N-dimethyl-2-pyrazolylethylamine also resulted in a significant improvement in activity .
Structural Analogs and Their Significance
Several compounds share structural similarities with this compound. These analogs help in understanding the structure-activity relationships.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-Methyl-1-(1-methyl-1H-pyrazol-4-yl)cyclopropanamine | Contains a methyl group on the pyrazole ring | Different substitution pattern affects biological activity |
| N-(1-methyl-1H-pyrazol-4-yl)methylcyclopropanamine | Similar cyclopropane structure but with a 4-position methyl substitution | Variations in position lead to distinct properties |
| N-(3-methylpyrazolyl)methylcyclopropanamine | Features a methyl group at the 3-position of the pyrazole | Alters chemical reactivity compared to the target compound |
Mechanism of Action
The mechanism of action of N-Methyl-1-(1H-pyrazol-3-yl)cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit or activate certain enzymes involved in metabolic pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
This section evaluates N-Methyl-1-(1H-pyrazol-3-yl)cyclopropanamine against key analogs, focusing on structural features, physicochemical properties, and applications.
Table 1: Structural and Functional Comparison
Structural Features and Physicochemical Properties
- Cyclopropane vs. Pyridazine derivatives, however, exhibit planar aromatic systems that may improve π-π stacking interactions in biological targets .
Substituent Effects :
The methylamine group in the target compound increases basicity and water solubility (especially as the dihydrochloride salt ), whereas Prexasertib’s methoxyphenyl and pyrazine groups enhance lipophilicity and kinase-binding affinity .Synthetic Challenges : Cyclopropane-containing compounds often require specialized synthetic strategies. For example, N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine was synthesized with a low yield (17.9%) due to steric hindrance during cyclopropanamine coupling .
Biological Activity
N-Methyl-1-(1H-pyrazol-3-yl)cyclopropanamine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
This compound has a molecular formula of CHN and a molecular weight of 137.18 g/mol. The compound consists of a pyrazole ring linked to a cyclopropanamine structure through a methylene bridge. This specific arrangement contributes to its chemical reactivity and biological properties, making it a subject of interest in various fields, particularly in drug discovery.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial effects, potentially inhibiting the growth of various bacteria and fungi. The mechanism of action may involve interaction with specific enzymes or receptors, leading to modulation of their activity.
- Antifungal Activity : Similar to its antibacterial properties, this compound has been investigated for its antifungal effects, suggesting its utility in treating fungal infections.
- Potential as a Therapeutic Agent : The compound's ability to modulate biological pathways positions it as a promising candidate for therapeutic development against diseases where enzyme inhibition is beneficial.
The biological activity of this compound is largely attributed to its ability to bind to specific molecular targets, including enzymes and receptors. This binding can lead to:
- Inhibition of Enzyme Activity : By interacting with enzymes, the compound may inhibit their function, which can be crucial in disease pathways where overactive enzymes contribute to pathology.
- Modulation of Receptor Functions : The compound may also influence receptor activity, potentially altering signaling pathways that are involved in various physiological processes.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique structural features of this compound relative to other pyrazole derivatives:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-Methyl-1-(1-methyl-1H-pyrazol-4-yl)cyclopropanamine | Methyl group on the pyrazole ring | Different substitution pattern affects biological activity |
| N-(1-methyl-1H-pyrazol-4-yl)methylcyclopropanamine | 4-position methyl substitution | Variations in position lead to distinct properties |
| N-(3-methylpyrazolyl)methylcyclopropanamine | Methyl group at the 3-position | Alters chemical reactivity compared to the target compound |
This table illustrates how variations in substitution patterns on the pyrazole ring can significantly impact biological activity and chemical reactivity.
Case Studies and Research Findings
Recent studies have focused on elucidating the structure–activity relationship (SAR) of this compound. For instance:
- Antimicrobial Activity Study : A study demonstrated that modifications on the pyrazole ring could enhance antimicrobial efficacy. Compounds with longer alkyl substitutions exhibited improved activity against specific bacterial strains compared to the parent compound .
- Enzyme Inhibition Assays : Inhibitory assays revealed that this compound effectively inhibited certain enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders .
- Therapeutic Potential Exploration : Investigations into its role as a therapeutic agent highlighted promise in treating conditions associated with enzyme dysregulation, such as cancer and infectious diseases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
